molecular formula C11H20N2O2 B13949236 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

Cat. No.: B13949236
M. Wt: 212.29 g/mol
InChI Key: QQGISPDPXVGCTN-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,8-diazaspiro[45]decan-8-yl)acetic acid is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the acetic acid group. One common synthetic route involves the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure. Subsequent steps may include oxidation or reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the spirocyclic amine to a corresponding amide or imine.

    Reduction: Reduction of any carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or imines, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride

Uniqueness

2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of the acetic acid moiety. This combination allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

InChI

InChI=1S/C11H20N2O2/c1-12-5-2-11(9-12)3-6-13(7-4-11)8-10(14)15/h2-9H2,1H3,(H,14,15)

InChI Key

QQGISPDPXVGCTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(CC2)CC(=O)O

Origin of Product

United States

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